molecular formula C16H24N2O3S B4244303 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B4244303
M. Wt: 324.4 g/mol
InChI Key: NAIAKZRDECYDQV-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide is a synthetic compound with a complex molecular structure. It is part of a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with an ethyl group at the 2-position. The next step involves the sulfonylation of the phenyl ring, followed by the attachment of the propanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with specific proteins and enzymes makes it valuable for biochemical studies and drug development.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples are:

  • N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide
  • N-[1-methyl-2-(1-piperidinyl)ethyl]-N-phenylpropanamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool for research and industrial applications, offering advantages over similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-14-7-5-6-12-18(14)22(20,21)15-10-8-13(9-11-15)17-16(19)4-2/h8-11,14H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAKZRDECYDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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